N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide
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Overview
Description
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps. One common approach is to start with benzo[d][1,3]dioxol-5-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with N-(1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxalamide group can be reduced to form an amine derivative.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzo[d][1,3]dioxole ring and cyclopropyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethanol: Shares the benzo[d][1,3]dioxole ring but lacks the oxalamide and cyclopropyl groups.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Contains the benzo[d][1,3]dioxole ring but has a different substituent.
Uniqueness
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}ethanediamide is unique due to the combination of the benzo[d][1,3]dioxole ring, cyclopropyl group, and oxalamide moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-8-15(3-4-15)7-17-14(20)13(19)16-6-10-1-2-11-12(5-10)22-9-21-11/h1-2,5,18H,3-4,6-9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFVBIMCAMUHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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